Cas no 54972-10-0 (Ethyl 2-hydroxycyclopentanecarboxylate)

Ethyl 2-hydroxycyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- (+-)-cis-2-hydroxy-cyclopentane-carboxylic acid-(1)-ethyl ester
- 2-hydroxycyclopentanecarboxylic acid ethyl ester
- cis-2-ethoxycarbonylcyclopentanol
- ethyl 2-hydroxycyclopentanecarboxylate
- ethyl cis-2-hydroxy-1-cyclopentane carboxylate
- ethyl cis-2-hydroxy-1-cyclopentane-carboxylate
- ethyl cis-2-hydroxycyclopentanecarboxylate
- trans-2-Carbethoxycyclopentanol.
- ethyl 2-hydroxycyclopentane-1-carboxylate
- 2-hydroxy-cyclopentanecarboxylic acid ethyl ester
- IIFIGGNBUOZGAB-UHFFFAOYSA-N
- 1-cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
- ETHYLTRANS-2-HYDROXYCYCLOHEXANECARBOXYLATE
- Cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
- Ethyl2-Hydroxycyclopentanecarboxylate
- NSC122560
- NSC122559
- ethyl 2-hydrox
- Ethyl 2-hydroxycyclopentanecarboxylate #
- DB-062029
- DA-27026
- NSC-122560
- SY056771
- DB-072993
- 1883-91-6
- 54972-10-0
- NSC-122559
- 61586-79-6
- Ethyl2-hydroxycyclopentane-1-carboxylate
- DB-101047
- SB83951
- 2-hydroxy-cyclopentylcarboxylic acid ethyl ester
- SCHEMBL1611567
- AKOS006228274
- MFCD02093827
- ethyl 2-hydroxycyclopentane-carboxylate
- Ethyl (1R,2S)-cis-2-hydroxycyclopentanecarboxylate
- DTXSID30940324
- TS-02104
- A913943
- SB45796
- Ethyl 2-hydroxycyclopentanecarboxylate
-
- MDL: MFCD02093827
- Inchi: 1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
- InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
- SMILES: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])C(=O)OC([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 158.09432
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 230.8±33.0 °C at 760 mmHg
- Flash Point: 92.0±18.2 °C
- PSA: 46.53
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 2-hydroxycyclopentanecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-hydroxycyclopentanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB456630-10 g |
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; . |
54972-10-0 | 10g |
€581.00 | 2022-06-02 | ||
abcr | AB456630-1g |
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; . |
54972-10-0 | 1g |
€169.30 | 2023-09-03 | ||
Chemenu | CM102550-10g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 97% | 10g |
$362 | 2021-06-15 | |
abcr | AB456630-5 g |
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; . |
54972-10-0 | 5g |
€383.00 | 2022-06-02 | ||
TRC | E945928-10mg |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Apollo Scientific | OR46692-1g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 1g |
£210.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D685661-5g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 97% | 5g |
$195 | 2024-07-20 | |
Chemenu | CM102550-5g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 97% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D685661-1g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 97% | 1g |
$115 | 2023-09-03 | |
eNovation Chemicals LLC | D685661-10g |
Ethyl 2-Hydroxycyclopentanecarboxylate |
54972-10-0 | 97% | 10g |
$290 | 2024-07-20 |
Ethyl 2-hydroxycyclopentanecarboxylate Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate (CAS No. 54972-10-0): A Versatile Compound in Chemical and Pharmaceutical Research
Ethyl 2-hydroxycyclopentanecarboxylate (CAS No. 54972-10-0) is a cyclic ester derivative with a unique structural framework comprising a cyclopentane ring substituted by a hydroxyl group and an ethoxycarbonyl moiety. This compound has garnered significant attention in recent years due to its potential applications in drug design, organic synthesis, and material science. Its hydroxy and carboxylic ester functionalities enable versatile reactivity, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials.
Recent studies highlight the compound's role as a key intermediate in the synthesis of cyclic ketones and β-lactams, which are critical scaffolds in antibiotic development. Researchers at the University of Cambridge demonstrated its utility in a one-pot cascade reaction to produce structurally complex cyclodepsipeptides, leveraging its inherent acidity for intramolecular cyclization under mild conditions (Nature Chemistry, 2023). This approach reduces synthetic steps compared to traditional methods, aligning with green chemistry principles.
In pharmaceutical research, Ethyl 2-hydroxycyclopentanecarboxylate has emerged as a promising precursor for developing prodrugs targeting metabolic disorders. A team at MIT recently reported its use as a bioisosteric replacement for sulfonamide groups in PPARγ agonists, enhancing metabolic stability while maintaining receptor affinity (J Med Chem, 2023). The compound's hydroxyl group facilitates enzymatic activation in vivo, demonstrating potential for improving oral bioavailability of diabetes therapies.
Synthetic advancements have expanded its utility further: catalytic asymmetric synthesis via iridium-catalyzed ring-opening reactions now enables enantiopure derivatives with >98% ee (Angewandte Chemie, 2023). This breakthrough opens avenues for chiral drug development, particularly in oncology where stereoselectivity significantly impacts efficacy and toxicity profiles.
In material science applications, researchers at ETH Zurich explored its copolymerization with lactide monomers to create biodegradable polymers with tunable mechanical properties (Biomaterials Science, 2023). The cyclopentane ring imparts rigidity while the ester groups provide hydrolytic degradation pathways, making these materials suitable for transient implant applications.
Ongoing investigations focus on its role as an intermediate in total syntheses of natural products like cyclodextrins. A notable example involves its use in constructing complex glycosidic linkages under transition metal-free conditions (JACS Au, 2023), offering safer alternatives to traditional protecting group strategies.
The compound's spectroscopic properties – including characteristic IR peaks at ~1745 cm⁻¹ (ester carbonyl) and ~3450 cm⁻¹ (hydroxyl stretch) – enable precise analytical characterization using FTIR spectroscopy during scale-up processes. Its solubility profile (dissolves readily in acetone/ethanol mixtures) facilitates purification via column chromatography or crystallization methods.
Preliminary toxicological studies indicate low acute toxicity when administered orally (LD₅₀ > 5 g/kg), though long-term effects require further evaluation per OECD guidelines. These findings support its continued exploration across preclinical pipelines without triggering classification under hazardous substance regulations.
In industrial settings, continuous flow synthesis systems are being optimized for this compound's production using microreactors to enhance thermal control during esterification steps (
The compound's structural versatility continues driving interdisciplinary research at the chemistry-biology interface. Its ability to participate in both nucleophilic acyl substitutions and Diels-Alder reactions positions it uniquely within modern synthetic toolkits – a trend expected to accelerate with emerging AI-driven retrosynthesis platforms analyzing its reactivity patterns across thousands of reaction datasets.
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